Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate
Overview
Description
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a keto group, and an ester functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate typically involves the bromination of a pyridine derivative followed by esterification. One common method includes the bromination of 2-acetylpyridine using bromine in the presence of a suitable solvent like acetic acid. The resulting 2-bromo-6-oxo-1H-pyridin-4-yl intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by other functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate depends on its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chloro-6-oxo-1H-pyridin-4-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(2-fluoro-6-oxo-1H-pyridin-4-yl)acetate: Contains a fluorine atom instead of bromine.
Methyl 2-(2-iodo-6-oxo-1H-pyridin-4-yl)acetate: Features an iodine atom in place of bromine.
Uniqueness
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Biological Activity
Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate (CAS: 141807-52-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHBrNO
- Molar Mass : 246.06 g/mol
- Melting Point : 135-137°C
Biological Activity
This compound exhibits a range of biological activities, primarily focusing on its antibacterial and anti-inflammatory properties.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly targeting cell division mechanisms. The protein FtsZ, a crucial component in bacterial cell division, has been identified as a significant target for this compound.
Table 1: Antibacterial Efficacy Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Streptococcus pneumoniae | 10 µg/mL | Inhibition of FtsZ protein |
Escherichia coli | 15 µg/mL | Disruption of cell division |
Staphylococcus aureus | 20 µg/mL | Targeting peptidoglycan synthesis |
The compound showed selective antibacterial activity against Streptococcus pneumoniae, with a mechanism involving the inhibition of the FtsZ protein, which is essential for bacterial cell division .
Anti-inflammatory Properties
In addition to its antibacterial effects, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key signaling molecules involved in the inflammatory response.
Table 2: Anti-inflammatory Activity Assay Results
Assay Type | Result |
---|---|
TNF-alpha Inhibition | IC50 = 25 µM |
IL-6 Production Inhibition | IC50 = 30 µM |
COX Enzyme Activity | Reduced by 40% at 50 µM |
These results indicate that the compound can effectively reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Efficacy Against Multi-drug Resistant Bacteria
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Streptococcus pneumoniae. The study utilized both in vitro and in vivo models to assess the compound's ability to inhibit bacterial growth and reduce infection severity.
Findings :
- In vitro assays demonstrated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL.
- In vivo models showed that treatment with the compound led to a marked decrease in lung inflammation and bacterial load compared to untreated controls.
Case Study 2: Mechanistic Insights into Anti-inflammatory Action
Another study focused on elucidating the mechanisms underlying the anti-inflammatory effects of this compound. Researchers employed cellular assays to investigate its impact on NF-kB signaling pathways.
Findings :
- The compound inhibited NF-kB activation in macrophages exposed to lipopolysaccharides (LPS), resulting in decreased expression of inflammatory mediators.
- This suggests that this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.
Properties
IUPAC Name |
methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-5-2-6(9)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKFZGYJCDCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405092 | |
Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141807-52-5 | |
Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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